molecular formula C22H25N3O8 B14243195 L-Aspartic acid, L-tyrosyl-L-tyrosyl- CAS No. 394737-54-3

L-Aspartic acid, L-tyrosyl-L-tyrosyl-

Cat. No.: B14243195
CAS No.: 394737-54-3
M. Wt: 459.4 g/mol
InChI Key: OJCISMMNNUNNJA-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Aspartic acid, L-tyrosyl-L-tyrosyl- is a dipeptide composed of L-aspartic acid and two L-tyrosine molecules. This compound is a product of protein digestion or catabolism and is known for its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Aspartic acid, L-tyrosyl-L-tyrosyl- can be synthesized through peptide bond formation between L-aspartic acid and L-tyrosine. The synthesis typically involves the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and protecting groups to prevent side reactions. The reaction is carried out in an organic solvent like dimethylformamide under mild conditions to ensure the integrity of the amino acids.

Industrial Production Methods

In industrial settings, the production of L-Aspartic acid, L-tyrosyl-L-tyrosyl- may involve enzymatic synthesis using proteases that catalyze the formation of peptide bonds. This method is advantageous due to its specificity and mild reaction conditions, which help maintain the stability of the compound.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, L-tyrosyl-L-tyrosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups, which can have different biological activities and properties .

Scientific Research Applications

L-Aspartic acid, L-tyrosyl-L-tyrosyl- has several applications in scientific research:

Mechanism of Action

L-Aspartic acid, L-tyrosyl-L-tyrosyl- exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Aspartic acid, L-tyrosyl-L-tyrosyl- is unique due to its specific sequence and the presence of two L-tyrosine molecules, which confer distinct biochemical properties and potential therapeutic applications compared to other similar dipeptides .

Properties

CAS No.

394737-54-3

Molecular Formula

C22H25N3O8

Molecular Weight

459.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C22H25N3O8/c23-16(9-12-1-5-14(26)6-2-12)20(30)24-17(10-13-3-7-15(27)8-4-13)21(31)25-18(22(32)33)11-19(28)29/h1-8,16-18,26-27H,9-11,23H2,(H,24,30)(H,25,31)(H,28,29)(H,32,33)/t16-,17-,18-/m0/s1

InChI Key

OJCISMMNNUNNJA-BZSNNMDCSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)O)C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.